molecular formula C17H16ClNO4 B13369876 4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid

4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid

Katalognummer: B13369876
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: SJTCHODFBWMSHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a chloro-dimethylphenoxy group, and an acetylamino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimethylphenol with chloroacetyl chloride to form 2-chloro-4,6-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, improved reaction conditions, and purification techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and dimethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) channel, which plays a role in various physiological processes . This inhibition can lead to neuroprotective effects and modulation of cellular activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit TRPM4 channels sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C17H16ClNO4

Molekulargewicht

333.8 g/mol

IUPAC-Name

4-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H16ClNO4/c1-10-7-11(2)16(14(18)8-10)23-9-15(20)19-13-5-3-12(4-6-13)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)

InChI-Schlüssel

SJTCHODFBWMSHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.